![molecular formula C21H17F3N2O3 B2944417 4-(3-methoxybenzoyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide CAS No. 478078-84-1](/img/structure/B2944417.png)
4-(3-methoxybenzoyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(3-methoxybenzoyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide” is an organic compound. It is likely to be used as an intermediate in the synthesis of various pharmaceutical compounds .
Synthesis Analysis
The synthesis of this compound might involve several steps. One of the key steps could be the preparation of 3 trifluoromethyl benzyl chlorides . The process involves the use of dimethyl-tetrahydrofuran, magnesium, iodine, bromoethane, and 5 bromine benzotrifluoride .Molecular Structure Analysis
The molecular structure of this compound is likely to contain a pyrrole ring, a carboxamide group, a methoxybenzoyl group, and a trifluoromethylbenzyl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are likely to include the formation of trifluoromethyl benzyl alcohol and its subsequent conversion to trifluoromethyl benzyl chloride . Other reactions might involve the formation of 4-methoxy-3-(trifluoromethyl)benzyl bromide .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For example, 4-methoxy-3-(trifluoromethyl)benzyl bromide is reported to be stored under inert gas at 2-8°C .Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
Researchers have been investigating novel methods for synthesizing heterocyclic compounds, which are crucial in the development of new pharmaceuticals and materials. For instance, the study by Deady and Devine (2006) elaborated on the Hofmann rearrangement of certain carboxamides, leading to new heterocyclic systems, demonstrating the chemical reactivity and potential utility of related compounds in synthesizing novel heterocyclic structures (Deady & Devine, 2006).
Chemical Structure Analysis
The detailed analysis of chemical structures, including crystal and molecular structure analysis, is vital for understanding the properties and potential applications of compounds. Chakraborty et al. (2007) synthesized and characterized a piroxicam derivative, showing how structural analysis contributes to the understanding of molecular interactions and stability (Chakraborty et al., 2007).
Synthesis of Anti-inflammatory and Analgesic Agents
The compound's derivatives have been explored for their potential anti-inflammatory and analgesic properties. Research by Abu-Hashem et al. (2020) involved synthesizing novel benzodifuranyl and pyrimidine derivatives from visnaginone and khellinone, showing promising COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Cytotoxicity and Antimicrobial Activity
Compounds related to 4-(3-methoxybenzoyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide have been tested for their cytotoxicity against cancer cells and antimicrobial activity. Hassan, Hafez, and Osman (2014) synthesized 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, evaluating their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(3-methoxybenzoyl)-N-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2O3/c1-29-17-7-3-5-14(9-17)19(27)15-10-18(25-12-15)20(28)26-11-13-4-2-6-16(8-13)21(22,23)24/h2-10,12,25H,11H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEZXIQGZTWGOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CNC(=C2)C(=O)NCC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-methoxybenzoyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

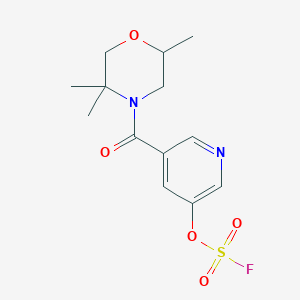
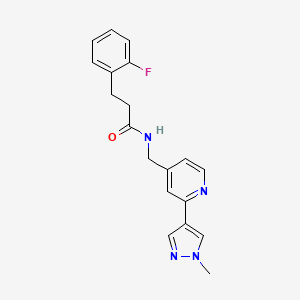
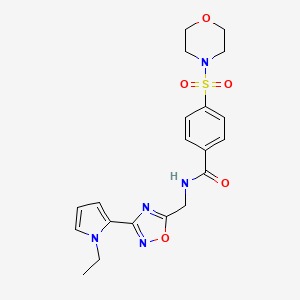
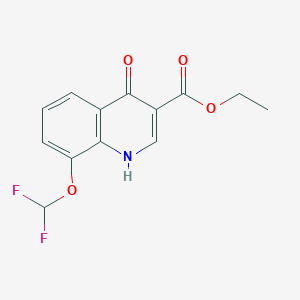
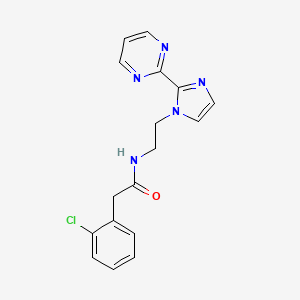
![ethyl 2-(2-((4-(4-fluorophenyl)-5-((2-(4-methoxyphenyl)acetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2944344.png)
![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2944345.png)


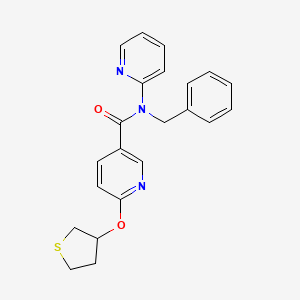
![5-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-1,3-dimethylquinoxalin-2-one](/img/structure/B2944351.png)
![Tert-butyl 4-hydroxy-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B2944352.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2944353.png)
![2-(2-(Diethylamino)ethyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2944356.png)